Schisandronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

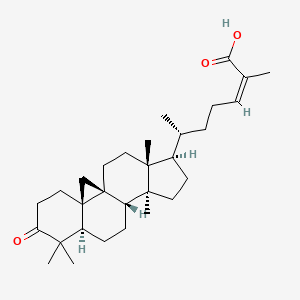

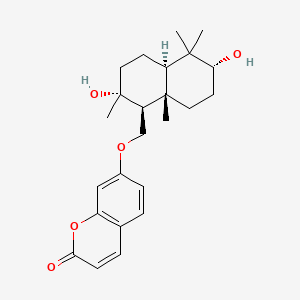

Schisandronic acid is a triterpenoid acid isolated from the stems of Schisandra propinqua.

Scientific Research Applications

Antiviral and Antitumor Properties

Schisandronic acid (SA), a triterpenoid from Schisandra sphenanthera, has demonstrated potential in inhibiting pan-genotypic hepatitis C virus (HCV) entry into human hepatocytes by interfering with virion-cell membrane fusion. Additionally, SA and its derivatives have shown promising antitumor activities against various tumor cell lines, such as Bel7404 and SMMC7721. These findings indicate that structural modification of SA could lead to potent anti-HCV or antitumor agents (Zhang et al., 2020).

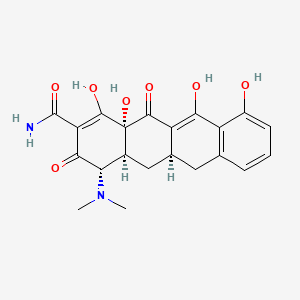

Cytotoxic Effects

Schisandronic acid, isolated from the stems of Schisandra propinqua and Schisandra henryi, has shown significant cytotoxic effects against human decidual cells, rat luteal cells, leukemia cells, and Hela cells in vitro. These findings suggest the potential therapeutic applications of schisandronic acid in cancer treatment (Chen et al., 2001); (Chen et al., 2003).

Neuroprotective Effects

Schisandrin, a major ingredient of Schisandra chinensis, which contains schisandronic acid, has been used in the treatment of Alzheimer's disease (AD). Studies have shown that schisandrin can ameliorate cognitive impairment and reduce amyloid-beta (Aβ) deposition in animal models of AD. This suggests a potential role of schisandronic acid in managing neurodegenerative diseases (Wei et al., 2018).

Anti-inflammatory Effects

Schisandrin, isolated from Schisandra chinensis, exhibits anti-inflammatory effects by inhibiting nitric oxide production, prostaglandin E2 release, and expression of cyclooxygenase-2 and inducible nitric oxide synthase. This indicates the potential anti-inflammatory applications of schisandronic acid (Guo et al., 2008).

Glucose Uptake Inhibition

Schisandronic acid has shown the ability to inhibit sodium/glucose co-transporter (SGLT)-mediated glucose uptake in human renal proximal tubular cells. This suggests its potential application in treating conditions like type 2 diabetes (Chabang et al., 2021).

Sedative and Hypnotic Effects

Schisandrin B, a component of Schisandra chinensis, has shown sedative and hypnotic effects by modulating neurotransmitter levels and upregulating the expression of GABAA receptors. This research supports the potential use of schisandronic acid in sleep-related disorders (Li et al., 2018).

properties

CAS RN |

55511-14-3 |

|---|---|

Product Name |

Schisandronic acid |

Molecular Formula |

C30H46O3 |

Molecular Weight |

454.69 |

IUPAC Name |

(Z,6R)-2-methyl-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid |

InChI |

InChI=1S/C30H46O3/c1-19(8-7-9-20(2)25(32)33)21-12-14-28(6)23-11-10-22-26(3,4)24(31)13-15-29(22)18-30(23,29)17-16-27(21,28)5/h9,19,21-23H,7-8,10-18H2,1-6H3,(H,32,33)/b20-9-/t19-,21-,22+,23+,27-,28+,29-,30+/m1/s1 |

InChI Key |

MZPNVEOVZSHYMZ-RRKDZSPHSA-N |

SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Schisandronic acid; Ganwuweizic acid; Schizandronic acid; |

Origin of Product |

United States |

Retrosynthesis Analysis

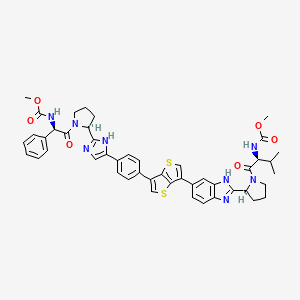

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

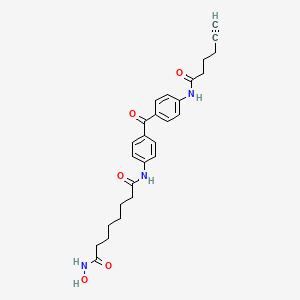

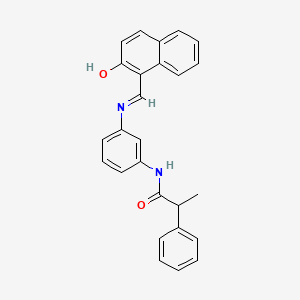

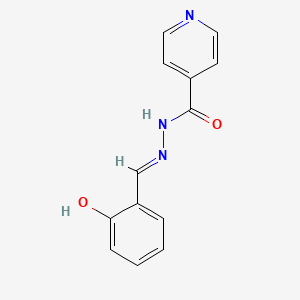

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[a]phenazin-5-ol](/img/structure/B610665.png)

![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)

![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)